H-Val-pro-OH hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-Val-Pro-OH hcl” is a substrate for skin fibroblast prolidase . It is a peptide resembling the COOH-terminal tetrapeptide amide of gastrin from a new gastrointestinal endocrine cell type .

Synthesis Analysis

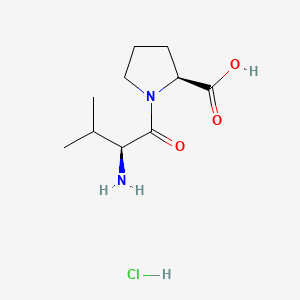

The synthesis of “H-Val-Pro-OH hcl” involves a reaction of 2-chloroethylamine with dipeptides (Boc-Pro-Pro-OH, Boc-Pro-Val-OH, Boc-Pro-Ala-OH, and Boc-Pro-Phe-OH) followed by a reaction with 1-methylimidazole and subsequent anion exchange .

Molecular Structure Analysis

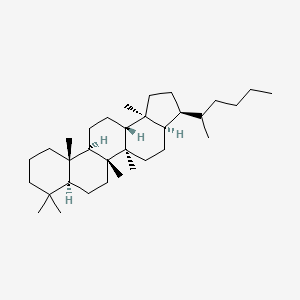

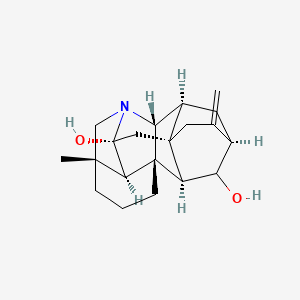

The molecular formula of “H-Val-Pro-OH hcl” is C₁₀H₁₈N₂O₃ · HCl . Its molecular weight is 250.73 .

Physical And Chemical Properties Analysis

“H-Val-Pro-OH hcl” is a white powder . It has a molecular weight of 250.72 . The storage temperature is less than -15°C .

科学研究应用

Antihypertensive Agent

H-Val-Pro-OH HCl is an antihypertensive tripeptide originally isolated from fermented milk . It inhibits the angiotensin I-converting enzyme (ACE) with an IC₅₀ value of 9 µM . ACE inhibitors are commonly used in the treatment of high blood pressure and heart failure.

Enzyme Inhibitor

This compound is known to inhibit Peptidyl-Dipeptidase A and Angiotensin I-Converting Enzyme (ACE) . Enzyme inhibitors are often used in scientific research to understand the function of specific enzymes in biological processes.

Substrate for Skin Fibroblast Prolidase

H-Val-Pro-OH HCl serves as a substrate for skin fibroblast prolidase . Prolidase is an enzyme that plays a crucial role in the recycling of proline from imidodipeptides for collagen resynthesis. It’s particularly important in wound healing and cell growth.

Dipeptidyl-Peptidase IV (DPP IV) Inhibitor

It also acts as an inhibitor for Dipeptidyl-Peptidase IV (DPP IV) . DPP IV inhibitors are used in the treatment of type 2 diabetes, as they help to increase insulin levels in the body.

X-Pro Dipeptidase Inhibitor

H-Val-Pro-OH HCl is an inhibitor for X-Pro Dipeptidase . This enzyme is involved in the breakdown of certain proteins and peptides, and inhibitors can be used to study these processes.

Research Tool in Protein Studies

This compound is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These functions are essential for developing relationships between proteins and other cellular components.

安全和危害

未来方向

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAHNBGJJXSGP-WSZWBAFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)